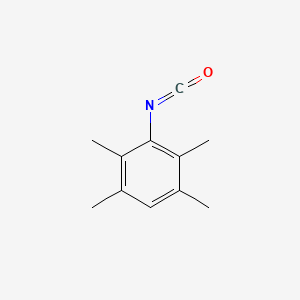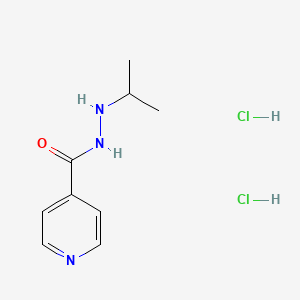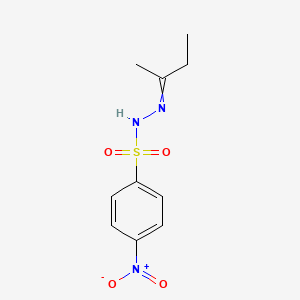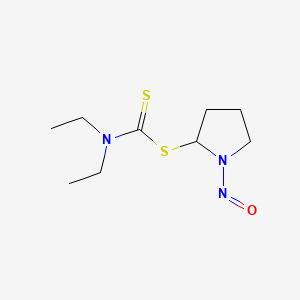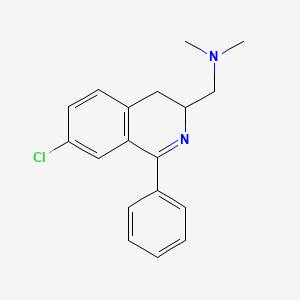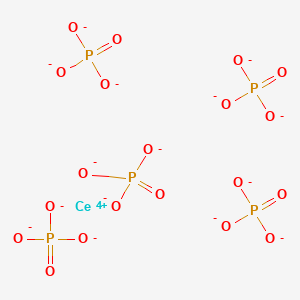
Cerium pentaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium pentaphosphate, with the chemical formula CeP5O14, is a compound that belongs to the family of rare earth phosphates. It is known for its unique crystal structure and properties, which make it a subject of interest in various scientific fields. The compound is characterized by its monoclinic crystal system and is composed of discrete anionic ribbons linked by cerium cations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium pentaphosphate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of cerium nitrate with sodium phosphate under hydrothermal conditions. This method allows for control over the morphology and chemical composition of the resulting nanorods .
Industrial Production Methods: In industrial settings, this compound is typically produced through high-temperature solid-state reactions. This involves mixing cerium oxide with phosphoric acid and heating the mixture to high temperatures to form the desired compound. The process parameters, such as temperature and reaction time, are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cerium pentaphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique redox properties of cerium, which can exist in multiple oxidation states (Ce^3+ and Ce^4+).
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of cerium dioxide, while reduction reactions can produce cerium(III) compounds .
Aplicaciones Científicas De Investigación
Cerium pentaphosphate has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of cerium pentaphosphate is primarily based on its ability to undergo redox reactions. The compound can act as an electron sponge, shuffling ions through its matrix and facilitating various chemical processes. In biological systems, this compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage .
Comparación Con Compuestos Similares
Cerium pentaphosphate can be compared with other similar compounds, such as cerium(III) phosphate and cerium(IV) phosphate. These compounds share some common properties but also have distinct differences:
Cerium(III) Phosphate (CePO4): Known for its use in sunscreens and its ability to provide UV protection.
Cerium(IV) Phosphate: Exhibits higher oxidation states and is used in various industrial applications.
The uniqueness of this compound lies in its specific crystal structure and redox properties, which make it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
CeO20P5-11 |
|---|---|
Peso molecular |
614.97 g/mol |
Nombre IUPAC |
cerium(4+);pentaphosphate |
InChI |
InChI=1S/Ce.5H3O4P/c;5*1-5(2,3)4/h;5*(H3,1,2,3,4)/q+4;;;;;/p-15 |
Clave InChI |
WPYFMANCUUIBPL-UHFFFAOYSA-A |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


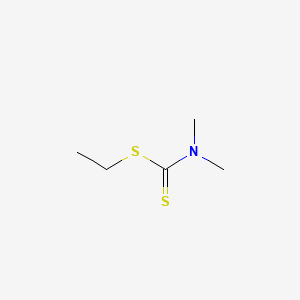
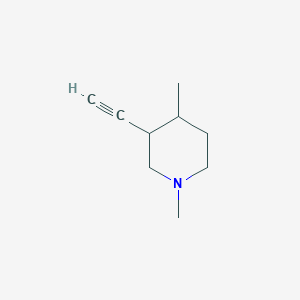

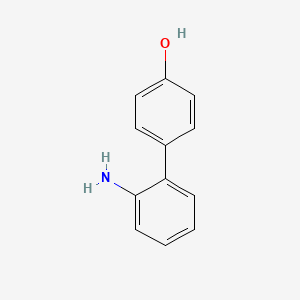
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
